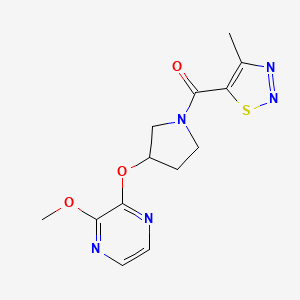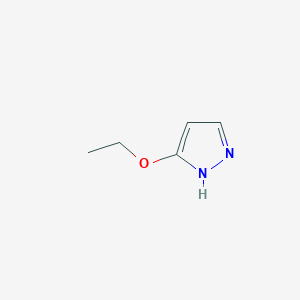![molecular formula C11H13N3O3 B2520784 8-(3-hidroxipropil)-4-metoxipirido[2,3-d]pirimidin-7(8H)-ona CAS No. 2034525-77-2](/img/structure/B2520784.png)
8-(3-hidroxipropil)-4-metoxipirido[2,3-d]pirimidin-7(8H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one includes a pyrimidine ring fused to a pyridine ring, with a hydroxypropyl group at the 8-position and a methoxy group at the 4-position.
Aplicaciones Científicas De Investigación
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Compounds with the pyrido[2,3-d]pyrimidin-7(8h)-one scaffold have shown inhibitory activities in the field of protein kinase inhibitors .
Mode of Action
It is known that these compounds can undergo an autocatalytic photochemical dehydrogenation process when irradiated at specific wavelengths in the presence of air .
Biochemical Pathways
Compounds with the pyrido[2,3-d]pyrimidin-7(8h)-one scaffold have been used in the development of inhibitors for diverse types of cancers .
Result of Action
It is known that these compounds can form c5–c6 unsaturated systems with concomitant formation of a long-lived radical .
Action Environment
It is known that these compounds can undergo a photochemical dehydrogenation process when irradiated at specific wavelengths in the presence of air .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the pyrido[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrido[2,3-d]pyrimidine core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield C5–C6 unsaturated derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrido[2,3-d]pyrimidine core .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one include other pyrido[2,3-d]pyrimidin-7(8H)-ones with different substituents at various positions. Examples include:
- 4-amino-2-hydropyrido[2,3-d]pyrimidin-7(8H)-ones
- 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones
Uniqueness
The uniqueness of 8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxypropyl and methoxy groups at the 8- and 4-positions, respectively, enhances its potential as a therapeutic agent and a versatile scaffold for further chemical modifications .
Propiedades
IUPAC Name |
8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-11-8-3-4-9(16)14(5-2-6-15)10(8)12-7-13-11/h3-4,7,15H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWBUQBNZKFQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2520703.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2520705.png)


![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2520712.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2520714.png)

![(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one](/img/structure/B2520718.png)

![3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2520721.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2520722.png)

